molecular formula C11H14ClNO B1411346 (1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride CAS No. 913828-77-0

(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride

Cat. No. B1411346
CAS RN: 913828-77-0
M. Wt: 211.69 g/mol
InChI Key: APUDLDGCAHNTIX-QBFSEMIESA-N
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Description

The compound seems to be a derivative of benzene, which is a cyclic hydrocarbon with a formula C6H6. It is one of the fundamental structures in organic chemistry. The name suggests that it might have a hydroxy group (OH), a carboximidoyl group (C(=N-OH)), and a 2-methylpropyl group attached to the benzene ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzene derivatives are often synthesized through electrophilic aromatic substitution reactions . The substituents can be introduced to the benzene ring in a stepwise manner, with each step involving the reaction of the benzene or a substituted benzene with an electrophile .


Molecular Structure Analysis

Benzene has a planar, cyclic structure with each carbon atom bonded to two other carbons and one hydrogen, forming a hexagonal ring. The fourth bond for each carbon is part of a delocalized π system that extends over the whole molecule .


Chemical Reactions Analysis

Benzene and its derivatives undergo electrophilic aromatic substitution, a reaction in which one of the hydrogen atoms on the benzene ring is replaced by an electrophile . The specifics of the reaction would depend on the nature of the electrophile and the presence of any substituents on the benzene ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, and solubility. These properties are determined by the structure of the compound and its interactions with its environment .

Scientific Research Applications

Homologation of Aldehydes and Ketones

"(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride" has been utilized in organic synthesis, notably in the homologation of aldehydes and ketones to α-hydroxycarboxamides. This process involves the addition of titanium tetrachloride to methyl isocyanide, demonstrating a modification of the Passerini reaction with yields near 90% even with ketones prone to enolization like acetone and acetophenone (Schiess & Seebach, 1983).

Photophysical Characterization of NIR Probes

The compound is explored in the synthesis and photophysical characterization of near-infrared (NIR) probes. These probes, with aliphatic, aromatic, and chlorinated terminals, have shown significant stability and resistance to photobleaching, making them valuable for applications in biological imaging and sensing (Raju et al., 2016).

Polymer Science and Functionalization

In polymer science, derivatives of "(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride" have been used for the functionalization of cellulose in ionic liquids. This application demonstrates the versatility of the compound in modifying natural polymers for enhanced properties, such as solubility in organic solvents and reactivity for further chemical modifications (Heinze, Schwikal, & Barthel, 2005).

Photostability and Photoreactions

The compound's derivatives are also studied for their photostability and the photoreactions they undergo. These studies are crucial for understanding how these compounds behave under light exposure, which is essential for their application in photochemistry and the development of light-responsive materials (Inoue, Ochiai, Sugimoto, & Imoto, 1971).

Surface-Active Ionic Liquids

Additionally, the compound's structural framework has been incorporated into the design of surface-active ionic liquids. These materials exhibit unique interfacial properties and have potential applications in detergency, emulsification, and as solvents for organic reactions, highlighting the compound's versatility in materials science (El Seoud, Pires, Abdel-Moghny, & Bastos, 2007).

Mechanism of Action

The mechanism of action of a chemical compound describes how it interacts with its target at the molecular level. Without specific information about the target of “(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride”, it’s difficult to provide a detailed mechanism of action .

Safety and Hazards

Safety data sheets provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures in case of exposure . It’s important to consult the safety data sheet for “(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride” if available.

Future Directions

The future directions for research on a specific compound depend on its properties and potential applications. This could involve studying its reactivity, exploring its uses in synthesis, investigating its biological activity, or developing safer and more efficient methods for its production .

properties

IUPAC Name

(1Z)-N-hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c1-8(2)7-9-3-5-10(6-4-9)11(12)13-14/h3-6,8,14H,7H2,1-2H3/b13-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUDLDGCAHNTIX-QBFSEMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C(=N/O)/Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1Z)-N-Hydroxy-4-(2-methylpropyl)benzenecarboximidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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